2-Amino-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
2-Amino-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has a unique structure that combines an amino group, a methyl group, and a phenyl-pyrazole moiety attached to a benzamide backbone. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Benzamide Backbone: The benzamide backbone can be synthesized by reacting aniline with a carboxylic acid derivative such as benzoyl chloride or benzoic anhydride.
Final Coupling Reaction: The final step involves coupling the pyrazole derivative with the benzamide backbone. This can be achieved through a nucleophilic substitution reaction, where the amino group of the pyrazole reacts with the carbonyl group of the benzamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent-free reactions and the use of recyclable catalysts can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkoxylated derivatives.
Scientific Research Applications
2-Amino-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: A pyrazole derivative with similar structural features.
N-Phenylbenzamide: A benzamide derivative with a phenyl group attached to the nitrogen atom.
2-Amino-5-phenylpyrazole: A pyrazole derivative with an amino group and a phenyl group.
Uniqueness
2-Amino-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide is unique due to the combination of its functional groups and the specific arrangement of its atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88277-67-2 |
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Molecular Formula |
C17H16N4O |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-amino-N-methyl-N-(2-phenylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C17H16N4O/c1-20(17(22)14-9-5-6-10-15(14)18)16-11-12-19-21(16)13-7-3-2-4-8-13/h2-12H,18H2,1H3 |
InChI Key |
BAVBSLXHNFGYKL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=NN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3N |
Origin of Product |
United States |
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